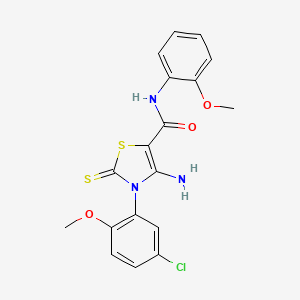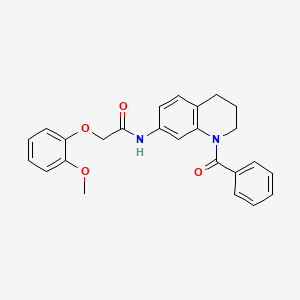![molecular formula C21H24N2O3S B6562190 N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide CAS No. 1091035-63-0](/img/structure/B6562190.png)
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(Methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide, also known as 3-MSPE, is a novel compound that has been studied for its potential scientific research applications. It is a derivative of ethanediamide and has a unique structure that is composed of both an aromatic ring and a sulfur atom. 3-MSPE has been studied for its potential applications in the laboratory, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has been studied for its potential applications in scientific research. It has been used as a substrate for the enzyme cytochrome P450 2C19 (CYP2C19) and as a ligand for the estrogen receptor. Additionally, this compound has been studied for its potential to inhibit the enzyme tyrosine kinase, which is involved in the regulation of cell growth and differentiation.
作用機序
The mechanism of action of N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide is not yet fully understood. However, it is believed that this compound binds to the active site of CYP2C19, which then leads to the inhibition of the enzyme. Additionally, this compound is thought to bind to the estrogen receptor, which then leads to the inhibition of the receptor's activity.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. Studies have shown that this compound is able to inhibit the activity of CYP2C19, which can lead to the inhibition of the metabolism of certain drugs. Additionally, this compound has been shown to inhibit the activity of the estrogen receptor, which can lead to the inhibition of estrogen-dependent processes.
実験室実験の利点と制限
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize and is readily available. Additionally, this compound is stable and can be stored for long periods of time. However, this compound is not water soluble and therefore can be difficult to work with in aqueous solutions. Additionally, this compound is not very soluble in organic solvents, which can limit its use in some experiments.
将来の方向性
There are several potential future directions for N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide. One potential direction is to further study its mechanism of action and its potential to inhibit the activity of other enzymes and receptors. Additionally, this compound could be studied for its potential to interact with other molecules, such as proteins, to further investigate its potential biochemical and physiological effects. Additionally, this compound could be studied for its potential applications in drug development, as its ability to inhibit the activity of certain enzymes and receptors could be useful in the development of new drugs. Finally, this compound could be studied for its potential to be used as a diagnostic tool, as its ability to interact with certain molecules could be useful in the diagnosis of certain diseases.
合成法
N'-[3-(methylsulfanyl)phenyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide can be synthesized using a variety of methods. The most common method is the reaction of 3-(methylsulfanyl)phenylacetic acid with N,N′-diethyl-4-phenyloxan-4-ylmethylenediamine. This reaction yields this compound in a yield of approximately 70%. Other synthesis methods include the reaction of 3-(methylsulfanyl)phenylacetic acid with ethylenediamine and the reaction of 3-(methylsulfanyl)phenylacetic acid with N,N′-diethyl-4-methoxy-4-phenyloxan-4-ylmethylenediamine.
特性
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-[(4-phenyloxan-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-27-18-9-5-8-17(14-18)23-20(25)19(24)22-15-21(10-12-26-13-11-21)16-6-3-2-4-7-16/h2-9,14H,10-13,15H2,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCWFOVWJNVHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562119.png)
![8-chloro-2-[(2-methoxyphenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B6562123.png)
![N-{[4-(4-fluorophenyl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B6562134.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562147.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562149.png)

![2-(2-methoxyphenoxy)-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]acetamide](/img/structure/B6562159.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B6562166.png)
![N'-[(4-fluorophenyl)methyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562182.png)
![N-(2-methoxy-5-methylphenyl)-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562186.png)
![2-{5-methoxy-4-oxo-2-[(piperidin-1-yl)methyl]-1,4-dihydropyridin-1-yl}-N-(2-phenylethyl)acetamide](/img/structure/B6562204.png)
![N-[2-(methylsulfanyl)phenyl]-N'-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562217.png)
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[(4-phenyloxan-4-yl)methyl]ethanediamide](/img/structure/B6562224.png)
